molecular formula C26H20N2O2 B13136749 (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate CAS No. 192635-63-5

(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate

Cat. No.: B13136749
CAS No.: 192635-63-5
M. Wt: 392.4 g/mol
InChI Key: WHWPCVMIAFHHTK-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is a complex organic compound that features a unique structure combining fluorenyl, phenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of fluorenylmethanol with phenyl isocyanate to form the intermediate fluorenylmethyl phenylcarbamate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylmethyl amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Phe-OH
  • Fmoc-Glu (OtBu)-OH

Uniqueness

(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is unique due to its combination of fluorenyl, phenyl, and pyridinyl groups This structure provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds

Biological Activity

(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorene moiety, a phenyl group, and a pyridine ring connected via a carbamate functional group. Its molecular formula is C26H20N2O2, with a molecular weight of approximately 392.4 g/mol. The unique combination of these structural elements contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit neuroprotective properties . Studies have shown that compounds in this class can modulate apoptotic pathways by influencing the Bcl-2/Bax ratio and promoting autophagy through the induction of beclin 1 . These mechanisms are crucial for protecting neurons from apoptosis, particularly in neurodegenerative disease contexts.

Key Findings

  • Neuroprotection : In vitro studies demonstrated that certain derivatives of aromatic carbamates, similar to this compound, can protect human induced pluripotent stem cell-derived neurons against etoposide-induced apoptosis at concentrations as low as 100 nM .
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes and proteins, potentially inhibiting their activity through mechanisms such as hydrogen bonding and π-π stacking interactions.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique Aspects
(9H-Fluoren-9-yl)methyl N-(pyridin-3-ylmethyl)carbamateContains pyridine at position 3Different position may influence biological activity
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamateHydroxyethyl group instead of pyridineLacks aromatic nitrogen functionality
9H-Fluoren-9-ylmethyl 6-aminohexylcarbamate hydrochlorideAminoalkyl substituentDifferent alkyl chain length affects solubility

The presence of the pyridin-2-ylmethyl group distinguishes this compound from others in its class, potentially offering unique biological activities due to its specific interactions with biological targets.

Case Studies and Research Findings

  • Neuroprotective Activity : A study on a library of aromatic carbamates found that certain derivatives could protect neurons from apoptosis by increasing the Bcl-2/Bax ratio and activating autophagy . This suggests that this compound may have similar protective effects.
  • Inhibition Studies : Research involving dihydroisoxazole inhibitors revealed insights into how structural modifications could enhance potency and selectivity for specific targets . This highlights the potential for optimizing this compound for therapeutic applications.

Properties

CAS No.

192635-63-5

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-phenyl-N-pyridin-2-ylcarbamate

InChI

InChI=1S/C26H20N2O2/c29-26(28(19-10-2-1-3-11-19)25-16-8-9-17-27-25)30-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-17,24H,18H2

InChI Key

WHWPCVMIAFHHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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